
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazones with diketones. One common method includes the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by refluxing for several hours .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable .
化学反応の分析
Types of Reactions: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield dihydropyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products: The major products formed from these reactions include various substituted pyrazolones, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism by which 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, influencing processes such as inflammation and pain perception .
類似化合物との比較
1-(3-Methylphenyl)-1H-benzimidazol-5-amine: Shares a similar aromatic structure but differs in its heterocyclic core.
3-Methylmethcathinone: Another compound with a 3-methylphenyl group but with different pharmacological properties.
Uniqueness: 1-(3-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one stands out due to its unique pyrazolone core, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-(3-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-3-2-4-9(7-8)12-6-5-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChIキー |
RYZYYHUSHJKVJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


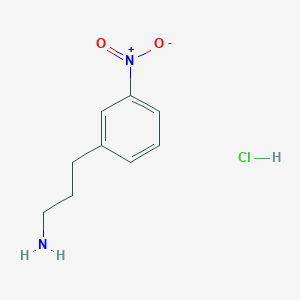
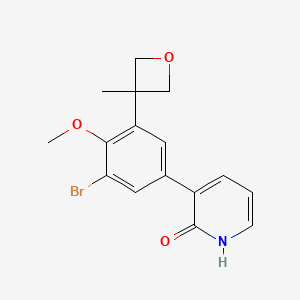
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)

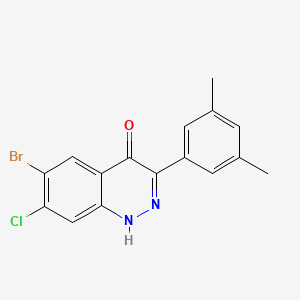
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
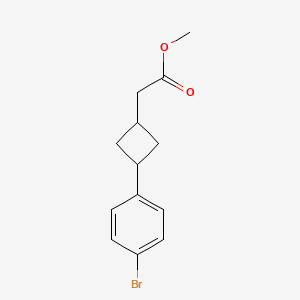
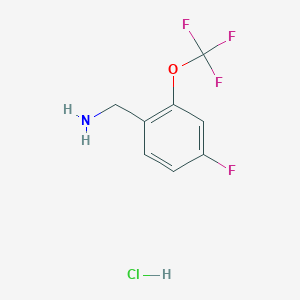
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)
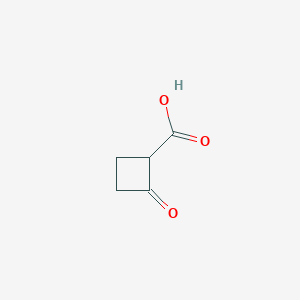

![2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13089450.png)
